S,S-Dipropyl phenylphosphonodithioate
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Overview
Description
S,S-Dipropyl phenylphosphonodithioate: is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphonodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dipropyl phenylphosphonodithioate typically involves the reaction of phenylphosphonodichloridate with propyl mercaptan in the presence of a base. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: S,S-Dipropyl phenylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl group or the propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenylphosphonodithioates.
Scientific Research Applications
Chemistry: S,S-Dipropyl phenylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds. It is also employed in the study of reaction mechanisms involving organophosphorus compounds.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase and other related enzymes.
Medicine: The compound’s potential as a therapeutic agent is explored in the context of its enzyme inhibitory properties, which may have implications for the treatment of neurological disorders.
Industry: this compound is used in the formulation of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of S,S-Dipropyl phenylphosphonodithioate involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This inhibition disrupts normal nerve function, which is the basis for its use in pesticides.
Comparison with Similar Compounds
- S,S-Diisopropyl phenylphosphonodithioate
- Ethoprophos (O-Ethyl S,S-dipropyl phosphorodithioate)
Comparison: S,S-Dipropyl phenylphosphonodithioate is unique due to its specific substitution pattern on the phosphorus atom. Compared to S,S-Diisopropyl phenylphosphonodithioate, it has different alkyl groups attached, which can influence its reactivity and biological activity. Ethoprophos, on the other hand, has an ethyl group instead of a phenyl group, which significantly alters its chemical properties and applications.
Properties
CAS No. |
68598-42-5 |
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Molecular Formula |
C12H19OPS2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
bis(propylsulfanyl)phosphorylbenzene |
InChI |
InChI=1S/C12H19OPS2/c1-3-10-15-14(13,16-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
YWMNTOJKLQPNMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(C1=CC=CC=C1)SCCC |
Origin of Product |
United States |
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